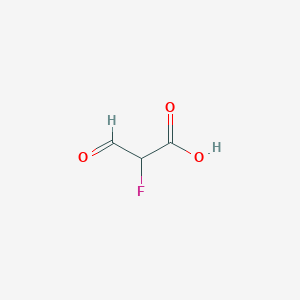

2-Fluoro-3-oxopropanoic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-oxopropanoic acid typically involves the fluorination of malonic acid derivatives. One common method is the direct fluorination of malonic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and reaction time adjustments.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-fluoro-3-hydroxypropanoic acid.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed for substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product is 2-fluoro-3-hydroxypropanoic acid.

Substitution: Substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Properties

2-Fluoro-3-oxopropanoic acid has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. The introduction of fluorine atoms enhances the compound's lipophilicity, which may improve membrane permeability and metabolic stability, making it a candidate for drug development.

Case Studies

- A study published in Nature highlighted the anti-cancer properties of fluoromethylketones, including derivatives of FOPA. The findings indicated that these compounds could inhibit cancer cell proliferation in vitro, showcasing an IC50 value of 670 nM against specific cancer cell lines .

- Research conducted by Krabill et al. demonstrated that modifications to the FOPA structure could lead to enhanced cytotoxicity in non-small cell lung cancer models, emphasizing the importance of structural optimization in drug design .

Material Science

Applications in Synthesis

FOPA serves as a valuable building block in the synthesis of more complex organic molecules. Its unique molecular structure allows for various chemical transformations that are essential in developing new materials with specific properties.

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorinated structure with keto functionality | Potential anti-inflammatory and anticancer properties |

| Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxopropanoate | Similar fluorinated structure | Different position of trifluoromethyl group |

| Ethyl 4-fluoro-3-(trifluoromethyl)benzoate | Ester functional group | Different chemical reactivity due to ester |

This table illustrates how FOPA compares with structurally similar compounds, highlighting its unique reactivity and biological activity.

Environmental Chemistry

Role in Biodegradation Studies

FOPA has been included in studies investigating the degradation pathways of fluorinated compounds in environmental settings. Its behavior under various conditions is crucial for understanding the environmental impact of fluorinated chemicals.

Research Findings

A report from the PFAS Environmental Reaction Library indicated that compounds like FOPA participate in hydrolysis reactions that can lead to less harmful degradation products . Understanding these pathways is essential for assessing the ecological risks associated with fluorinated compounds.

Synthesis and Mechanism of Action

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include potassium permanganate for oxidation processes and amines or thiols for substitution reactions. Continuous flow reactors are often employed in industrial settings to enhance efficiency and yield during production.

Mechanism of Action

The mechanism by which FOPA exerts its biological effects is still under investigation. Preliminary studies suggest that its interaction with molecular targets such as enzymes and receptors may lead to inhibition or modulation of specific biological pathways. The presence of electron-withdrawing groups enhances binding affinity, indicating a potential for significant biological activity.

Wirkmechanismus

The mechanism of action of 2-fluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The keto group also plays a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-2-oxopropanoic acid

- 2-Fluoro-3-hydroxypropanoic acid

- Fluoromalonic acid

Comparison: 2-Fluoro-3-oxopropanoic acid is unique due to the specific positioning of the fluorine atom and the keto group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-Fluoro-3-oxopropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a keto group, is being investigated for its applications in drug discovery, particularly in the context of anticancer and anti-inflammatory properties.

- Molecular Formula : C3H3FO3

- Molecular Weight : 108.06 g/mol

- CAS Number : 100701-49-3

The presence of the fluorine atom enhances the compound's lipophilicity, which may improve membrane permeability and metabolic stability, making it a candidate for therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of glycolysis, a metabolic pathway crucial for cancer cell survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Glycolysis inhibition |

| A549 (Lung) | 30 | Induction of apoptosis |

| HCT116 (Colon) | 15 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

-

Study on Breast Cancer Cells :

A study conducted by Krabill et al. evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value of 25 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways. -

Lung Cancer Research :

Another research project focused on A549 lung cancer cells found that treatment with this compound led to significant growth inhibition and apoptosis induction. The researchers observed morphological changes indicative of programmed cell death after 48 hours of treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of fluorinated compounds. Modifications to the structure of this compound can lead to variations in potency and selectivity against different biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity |

| Variation in fluorine positioning | Altered receptor binding affinity |

Eigenschaften

IUPAC Name |

2-fluoro-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZAWQINJHZMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555103 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58629-87-1 | |

| Record name | 2-Fluoro-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between Fluoromalonaldehydic Acid and the cardiotoxicity of 5-Fluorouracil?

A: Research suggests that Fluoromalonaldehydic Acid, a degradation product of 5-FU, might play a role in the drug's cardiotoxicity. Studies indicate that 5-FU formulated with Tris buffer (FU-Tris) exhibits higher cardiotoxicity compared to formulations with Sodium Hydroxide (FU-NaOH). This difference is attributed to the formation of stable "depot" forms of Fluoromalonaldehydic Acid and Fluoroacetaldehyde (another degradation product) in the presence of Tris. These "depot" forms can release the degradation products over time, potentially contributing to the increased cardiotoxicity observed with FU-Tris. [, , ]

Q2: How does the stability of Fluoromalonaldehydic Acid in different 5-FU formulations impact its potential cardiotoxicity?

A: The stability of Fluoromalonaldehydic Acid significantly differs depending on the 5-FU formulation. In FU-Tris, Fluoromalonaldehydic Acid forms stable adducts with Tris, essentially creating a "depot" that can release the compound gradually. Conversely, in FU-NaOH, Fluoromalonaldehydic Acid undergoes extensive chemical transformations, leading to a lower concentration of the compound itself. This difference in stability and the resulting difference in Fluoromalonaldehydic Acid concentration likely contribute to the observed difference in cardiotoxicity between FU-Tris and FU-NaOH formulations. [, ]

Q3: How does the presence of bisulfite ions affect the degradation of 5-FU and the formation of Fluoromalonaldehydic Acid?

A: Bisulfite ions catalyze the degradation of 5-FU, ultimately leading to the formation of Fluoromalonaldehydic Acid. The process begins with the reversible addition of bisulfite ion to the C5=C6 double bond of 5-FU, forming 5-fluoro-5,6-dihydrouracil-6-sulfonate. This intermediate then undergoes a series of irreversible reactions in alkaline conditions, yielding several products, including Fluoromalonaldehydic Acid. Therefore, the presence of bisulfite ions in 5-FU solutions can accelerate its degradation and potentially increase the formation of Fluoromalonaldehydic Acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.